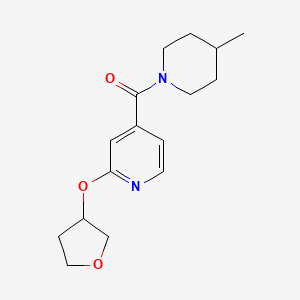
4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-methylpiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine, commonly referred to as compound 2034299-62-0, is a chemical compound with potential pharmacological applications. Its unique structure, characterized by a pyridine ring and a piperidine moiety, suggests it may interact with various biological targets, making it an interesting candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.3575 g/mol
- CAS Number : 2034299-62-0
- SMILES Notation : CC1CCN(CC1)C(=O)c1ccnc(c1)OC1COCC1
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist for certain G-protein coupled receptors (GPCRs), particularly those involved in the modulation of neurochemical pathways.
Potential Targets
- CXCR4 Receptor : Similar compounds have demonstrated activity against the CXCR4 receptor, which is implicated in various conditions including cancer metastasis and HIV infection. The modification of piperidine structures has shown promising results in enhancing CXCR4 antagonism .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. These studies typically assess cell viability, proliferation, and apoptosis.
| Study Type | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Cytotoxicity | HeLa | 15 | Moderate cytotoxic effects noted |
| Proliferation | MCF7 (Breast Cancer) | 22 | Inhibition of cell proliferation |
| Apoptosis Induction | Jurkat T cells | 10 | Induction of apoptosis observed |
In Vivo Studies
Animal models have been utilized to further investigate the pharmacodynamics and pharmacokinetics of the compound. Notably, studies have focused on its anti-inflammatory properties and effects on tumor growth.
Case Study Example :
A study involving mice models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve modulation of immune response pathways .
Pharmacological Applications
The potential applications for this compound span several therapeutic areas:
- Oncology : Due to its effects on tumor growth inhibition.
- Infectious Diseases : As a potential CXCR4 antagonist, it could be beneficial in treating HIV/AIDS.
- Neurology : Possible applications in neurodegenerative diseases through modulation of neurotransmitter systems.
属性
IUPAC Name |
(4-methylpiperidin-1-yl)-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-3-7-18(8-4-12)16(19)13-2-6-17-15(10-13)21-14-5-9-20-11-14/h2,6,10,12,14H,3-5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWRZFSWQPUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














